Welcome to the BenchChem Online Store!
molecular formula C9H17NO3 B8462951 N-hexanoyl-N-methylglycine

N-hexanoyl-N-methylglycine

Cat. No. B8462951
M. Wt: 187.24 g/mol
InChI Key: PCUKLZUNLZPYPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04734424

Procedure details

Sarcosine (1.78 g, 20 mmol) was dissolved in 1N NaOH solution (40 ml) and Et2O (40 ml) was added. After cooling in an ice bath a solution of hexanoyl chloride (3.1 ml, 22 mmol) in Et2O (10 ml) was added dropwise. The mixture was stirred cold for 1 hour. The pH was then adjusted to about 8 by adding 1N NaOH solution (about 3 ml) and the mixture was stirred at room temperature 45 minutes. NaOH solution was added to about pH 9-10. The layers were separated and the aqueous layer was washed with Et2O (50 ml). After acidification of the aqueous layer with concentrated HCl and saturation with solid KCl, the product was extracted into CHCl3 (3×70 ml). The combined CHCl3 extracts were washed with saturated NaCl solution (25 ml), dried (MgSO4), and freed of solvent leaving the title compound as an oil (3.78 g, quant.) which was used without further purification.
Quantity
1.78 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH:1]([CH2:3][C:4]([OH:6])=[O:5])[CH3:2].[C:7](Cl)(=[O:13])[CH2:8][CH2:9][CH2:10][CH2:11][CH3:12]>[OH-].[Na+].CCOCC>[C:7]([N:1]([CH3:2])[CH2:3][C:4]([OH:6])=[O:5])(=[O:13])[CH2:8][CH2:9][CH2:10][CH2:11][CH3:12] |f:2.3|

Inputs

Step One
Name
Quantity
1.78 g
Type
reactant
Smiles
N(C)CC(=O)O
Name
Quantity
40 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
3.1 mL
Type
reactant
Smiles
C(CCCCC)(=O)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
3 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
40 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred cold for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature 45 minutes
Duration
45 min
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the aqueous layer was washed with Et2O (50 ml)
EXTRACTION
Type
EXTRACTION
Details
After acidification of the aqueous layer with concentrated HCl and saturation with solid KCl, the product was extracted into CHCl3 (3×70 ml)
WASH
Type
WASH
Details
The combined CHCl3 extracts were washed with saturated NaCl solution (25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CCCCC)(=O)N(CC(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.78 g
YIELD: CALCULATEDPERCENTYIELD 100.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.